Levsin sulfate

説明

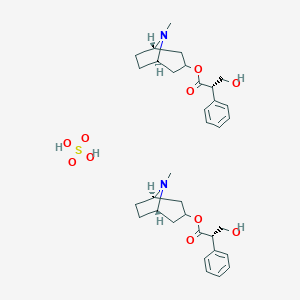

Structure

2D Structure

3D Structure of Parent

特性

Key on ui mechanism of action |

Hyoscyamine competitively and non-selectively antagonises muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract. Antagonism of muscarinic M1, M4, and M5 receptors in the central nervous system lead to cognitive impairment; antagonism of M2 in the sinoatrial and atrioventricular nodes leads to increases in heart rate and atrial contractility; and antagonism of M3 in smooth muscle results in reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia. |

|---|---|

CAS番号 |

620-61-1 |

分子式 |

C34H48N2O10S |

分子量 |

676.8 g/mol |

IUPAC名 |

bis((8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate);sulfuric acid |

InChI |

InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t2*13?,14?,15?,16-;/m11./s1 |

InChIキー |

HOBWAPHTEJGALG-YMCAWCDYSA-N |

異性体SMILES |

CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.OS(=O)(=O)O |

正規SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O |

他のCAS番号 |

620-61-1 |

ピクトグラム |

Acute Toxic |

同義語 |

Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |

製品の起源 |

United States |

Biosynthesis of Hyoscyamine: Pathways, Enzymes, and Genetic Regulation

Elucidation of the Hyoscyamine (B1674123) Biosynthetic Pathway

The complete biosynthetic pathway for hyoscyamine has been largely elucidated over decades of research, involving isotopic labeling studies, enzyme characterization, and gene cloning. This pathway shares many early steps with the biosynthesis of other tropane (B1204802) alkaloids like scopolamine (B1681570) and cocaine, highlighting a common evolutionary origin for the tropane ring system nih.govmdpi.combohrium.compnas.org.

Early Precursor Metabolic Routes to the Tropane Moiety

The formation of the tropane skeleton is initiated from simple amino acids and proceeds through polyamine intermediates.

Starting Amino Acids: The biosynthesis of tropane alkaloids commences with the amino acids L-ornithine and L-arginine nih.govmdpi.combohrium.compnas.orgmdpi.com. These amino acids are derived from glutamate, which is linked to nitrogen assimilation in plants nih.govmdpi.com.

Putrescine Formation: Putrescine (1,4-diaminobutane) is a critical intermediate derived from either L-ornithine or L-arginine.

The primary route involves the decarboxylation of L-ornithine to putrescine, catalyzed by Ornithine Decarboxylase (ODC) (EC 4.1.1.17) nih.govmdpi.comwikipedia.orgresearchgate.netfrontiersin.orgmdpi.comnih.gov. ODC is often identified as a rate-limiting enzyme in the production of putrescine, which is a precursor for both polyamines and TAs frontiersin.org.

An alternative pathway for putrescine synthesis exists via L-arginine, involving enzymes such as Arginine Decarboxylase (ADC) and agmatinase, or the arginine deiminase pathway researchgate.netwikipedia.orgmdpi.comoup.comoup.comd-nb.infoiastate.edu. While both routes contribute to putrescine pools, the ODC-mediated pathway from ornithine is considered the main route for TA biosynthesis in many Solanaceae species frontiersin.orgiastate.edu.

N-Methylputrescine Formation: Putrescine is subsequently methylated to N-methylputrescine by Putrescine N-methyltransferase (PMT) (EC 2.1.1.53) mdpi.comwikipedia.orgmdpi.compnas.orgnih.govbiotechrep.irpnas.orgjmp.irnih.govoup.com. This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor and is recognized as the first committed step in the tropane alkaloid biosynthetic pathway mdpi.comnih.govpnas.orgnih.govnih.gov.

N-methyl-Δ1-pyrrolinium Cation Formation: N-methylputrescine undergoes oxidative deamination catalyzed by N-methylputrescine oxidase (MPO) (EC 1.4.3.6) nih.govmdpi.commdpi.compnas.orgoup.comoup.comoup.com. This enzymatic reaction yields 4-methylaminobutanal, which then spontaneously cyclizes to form the N-methyl-Δ1-pyrrolinium cation nih.govmdpi.commdpi.comwikipedia.orgmdpi.comoup.comoup.comoup.com. This cation is a pivotal branch point, serving as a precursor for both nicotine (B1678760) and tropane alkaloids nih.govbohrium.comoup.com.

Tropinone (B130398) Formation: The construction of the bicyclic tropane ring involves further condensation steps. Recent research has identified the involvement of Type III Polyketide Synthases (PYKS) in this process mdpi.commdpi.comnih.govresearchgate.netdntb.gov.ua. PYKS enzymes catalyze the condensation of malonyl-CoA units to form intermediates such as 3-oxo-glutaric acid (OGA) nih.govdntb.gov.ua. OGA then condenses with the N-methyl-Δ1-pyrrolinium cation to form 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA), which is subsequently converted to tropinone via enzymes like CYP82M3 nih.govmdpi.compnas.org.

Key Enzymatic Steps and Catalytic Mechanisms in Hyoscyamine Formation

The formation of hyoscyamine from the tropane skeleton involves several key enzymatic transformations.

Ornithine decarboxylase (ODC; EC 4.1.1.17) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the irreversible decarboxylation of L-ornithine to putrescine and carbon dioxide mdpi.comwikipedia.orgresearchgate.netfrontiersin.orgmdpi.comnih.gov. This reaction is crucial for initiating the polyamine and tropane alkaloid pathways. Studies on plant ODCs, such as from Hyoscyamus niger, have revealed kinetic parameters, with a reported Km for ornithine of approximately 2.62 ± 0.11 mM and a Kcat of 1.57 ± 0.015 s-1, indicating significant catalytic efficiency frontiersin.orgnih.gov. ODC activity is tightly regulated, often by antizyme inhibitors researchgate.net.

Putrescine N-methyltransferase (PMT; EC 2.1.1.53) is a key enzyme that catalyzes the N-methylation of putrescine using S-adenosyl-L-methionine (SAM) as the methyl donor, forming N-methylputrescine mdpi.comwikipedia.orgmdpi.compnas.orgnih.govbiotechrep.irpnas.orgjmp.irnih.govoup.com. This step is considered the first committed and often flux-limiting step in tropane alkaloid biosynthesis mdpi.comnih.govpnas.orgnih.govnih.gov. Kinetic studies of PMT from Hyoscyamus albus suggest an ordered bi-bi mechanism, with Km values for putrescine and SAM reported as approximately 277 µM and 203 µM, respectively nih.govnih.gov.

N-methylputrescine oxidase (MPO; EC 1.4.3.6) is an enzyme belonging to the copper-containing amine oxidase (CuAO) family oup.com. It catalyzes the oxidative deamination of N-methylputrescine, producing 4-methylaminobutanal. This aldehyde then undergoes spontaneous intramolecular cyclization to form the N-methyl-Δ1-pyrrolinium cation, a critical intermediate in tropane alkaloid synthesis nih.govmdpi.commdpi.compnas.orgoup.comoup.comoup.com.

Type III Polyketide Synthases (PYKS) play a role in the formation of the tropane ring by catalyzing the condensation of malonyl-CoA units. Specifically, they are involved in generating intermediates like 3-oxo-glutaric acid (OGA) mdpi.commdpi.comnih.govresearchgate.netdntb.gov.ua. For example, AaPYKS from Anisodus species has been characterized for its ability to produce OGA, which is essential for the subsequent condensation with the N-methyl-Δ1-pyrrolinium cation to form MPOA, a precursor to tropinone nih.gov. This step represents the incorporation of the carbon atoms that form the second ring of the tropane skeleton.

Following the formation of tropinone, it is reduced by Tropinone Reductase I (TRI) to tropine (B42219) (3α-tropanol), which is the direct precursor for hyoscyamine formation. Tropinone Reductase II (TRII) reduces tropinone to pseudotropine, a precursor for calystegines nih.govpnas.orgmdpi.comoup.com. Tropine then condenses with phenyllactate, derived from phenylalanine, to form littorine (B1216117) . Littorine is then rearranged and oxidized by enzymes like CYP80F1 (littorine mutase/monooxygenase) to hyoscyamine aldehyde , which is finally reduced to hyoscyamine nih.govmdpi.commdpi.comoup.comresearchgate.net.

The subsequent conversion of hyoscyamine to scopolamine involves hydroxylation and epoxidation, catalyzed by Hyoscyamine 6β-hydroxylase (H6H) nih.govmdpi.commdpi.comnih.govpnas.orgjmp.iroup.comresearchgate.net.

Compound List

Agmatine

4-methylaminobutanal

Hyoscyamine

Hyoscyamine aldehyde

6β-hydroxyhyoscyamine

L-Arginine

L-Ornithine

Littorine

Malonyl-CoA

N-carbamoylputrescine

N-methyl-Δ1-pyrrolinium cation

N-methylputrescine

N-methylputrescine oxidase (MPO)

Ornithine Decarboxylase (ODC)

4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOA)

Putrescine

Putrescine N-methyltransferase (PMT)

Scopolamine

3-oxo-glutaric acid (OGA)

Tropinone

Tropine

Tropinone Reductase I (TRI)

Type III Polyketide Synthase (PYKS)

Data Table: Key Enzymes in Hyoscyamine Biosynthesis

| Enzyme Name | EC Number | Substrate(s) | Product(s) | Key Role in Hyoscyamine Biosynthesis |

| Ornithine Decarboxylase (ODC) | 4.1.1.17 | L-Ornithine | Putrescine, CO2 | Decarboxylates ornithine to form putrescine, a primary precursor. Often a rate-limiting step. wikipedia.orgfrontiersin.orgnih.gov |

| Putrescine N-methyltransferase (PMT) | 2.1.1.53 | Putrescine, S-adenosyl-L-methionine (SAM) | N-methylputrescine, S-adenosyl-L-homocysteine | Catalyzes the first committed step: N-methylation of putrescine to N-methylputrescine. mdpi.commdpi.compnas.orgnih.govpnas.orgnih.govnih.gov |

| N-methylputrescine Oxidase (MPO) | 1.4.3.6 | N-methylputrescine | 4-methylaminobutanal | Oxidatively deaminates N-methylputrescine, leading to spontaneous cyclization into the N-methyl-Δ1-pyrrolinium cation. mdpi.commdpi.compnas.orgoup.comoup.com |

| Type III Polyketide Synthase (PYKS) | Varies | Malonyl-CoA, N-methyl-Δ1-pyrrolinium cation | OGA, MPOA precursors | Involved in forming the second ring of the tropane skeleton by condensing malonyl-CoA units. mdpi.commdpi.comnih.govresearchgate.netdntb.gov.ua |

| Tropinone Reductase I (TRI) | 1.1.1.206 | Tropinone | Tropine (3α-tropanol) | Reduces tropinone to tropine, the precursor for hyoscyamine formation. nih.govpnas.orgmdpi.comoup.com |

| CYP80F1 (Littorine Mutase/Monooxygenase) | 1.14.14.1 | Littorine | Hyoscyamine aldehyde | Rearranges and oxidizes littorine to hyoscyamine aldehyde. nih.govmdpi.commdpi.comoup.comresearchgate.net |

| Hyoscyamine 6β-hydroxylase (H6H) | 1.14.11.11 | Hyoscyamine | 6β-hydroxyhyoscyamine, Scopolamine (via epoxidation) | Catalyzes the hydroxylation of hyoscyamine and subsequent epoxidation to scopolamine; a key enzyme in scopolamine formation. nih.govmdpi.commdpi.comnih.govpnas.orgjmp.iroup.comresearchgate.net |

Tropinone Synthase (CYP82M3)

Tropinone synthase, identified as a cytochrome P450 enzyme (CYP82M3), plays a critical role in the initial formation of the tropane ring structure. It is involved in the conversion of an intermediate, likely derived from the N-methyl-Δ¹-pyrrolinium cation and malonyl-CoA, into tropinone. This enzyme is specifically recruited in Solanaceae species for the biosynthesis of the tropane skeleton, facilitating a malonyl-CoA mediated decarboxylative condensation mdpi.commdpi.comresearchgate.netpnas.org.

Tropinone Reductase I (TR-I) and II (TR-II)

Tropinone reductases are key enzymes that act as a crucial branch point in the tropane alkaloid metabolic pathway, catalyzing the stereospecific reduction of tropinone. Both TR-I and TR-II are members of the short chain dehydrogenase/reductase (SDR) family and depend on NADPH + H⁺ as a cofactor mdpi.com.

Tropinone Reductase I (TR-I): This enzyme specifically catalyzes the reduction of tropinone to tropine (3α-tropanol). Tropine is the direct precursor for the synthesis of hyoscyamine and subsequently scopolamine mdpi.commdpi.comnih.govbiocyclopedia.comfrontiersin.orgresearchgate.netoup.comresearchgate.netscispace.com.

Tropinone Reductase II (TR-II): In contrast, TR-II catalyzes the reduction of tropinone to pseudotropine (3β-tropanol). Pseudotropine serves as a precursor for the biosynthesis of calystegines, a different class of alkaloids mdpi.comnih.govbiocyclopedia.comoup.comresearchgate.netgenome.jp.

The differential expression and activity of TR-I and TR-II significantly influence the metabolic flow towards either hyoscyamine/scopolamine or calystegines nih.gov.

Littorine Biosynthesis and Related Enzymes (UGT1, LS, CYP80F1)

Littorine is a pivotal intermediate in the pathway leading to hyoscyamine. Its synthesis involves several enzymes:

Phenyllactate UDP-glycosyltransferase (UGT1): This enzyme catalyzes the glycosylation of phenyllactate, a derivative of phenylalanine, to form phenyllactylglucose mdpi.comresearchgate.net.

Littorine Synthase (LS): LS is responsible for the condensation of tropine with phenyllactate or phenyllactylglucose, thereby forming littorine mdpi.commdpi.comfrontiersin.orgresearchgate.net.

Littorine Mutase/Monooxygenase (CYP80F1): This cytochrome P450 enzyme catalyzes the rearrangement of littorine into hyoscyamine aldehyde mdpi.commdpi.comfrontiersin.orgresearchgate.netnih.govresearchgate.net.

Hyoscyamine Dehydrogenase (HDH): The final step in this sequence involves HDH, which reduces hyoscyamine aldehyde to hyoscyamine mdpi.comfrontiersin.orgnih.gov.

Hyoscyamine 6β-Hydroxylase (H6H) Bifunctional Activity and Substrate Specificity

Hyoscyamine 6β-hydroxylase (H6H) is a critical enzyme that catalyzes the final two steps in the conversion of hyoscyamine to scopolamine mdpi.comfrontiersin.orgscispace.comresearchgate.netnih.govresearchgate.netscirp.org. It belongs to the family of 2-oxoglutarate-dependent dioxygenases (ODDs) and requires cofactors such as α-ketoglutarate, Fe²⁺, oxygen, and ascorbate (B8700270) mdpi.comnih.govresearchgate.netscirp.org.

H6H exhibits bifunctional activity:

Hydroxylation: It first hydroxylates hyoscyamine at the C-6 position to form 6β-hydroxyhyoscyamine (also known as anisodamine) mdpi.comresearchgate.netnih.govresearchgate.netscirp.org.

Epoxidation: Subsequently, it epoxidizes 6β-hydroxyhyoscyamine to yield scopolamine mdpi.comresearchgate.netnih.govresearchgate.netscirp.org.

The enzyme demonstrates a strong preference for the L-isomer of hyoscyamine as a substrate nih.govscirp.org. Its activity can be modulated by various factors, and it is also known to catalyze the direct epoxidation of 6,7-dehydrohyoscyamine (B569118) to scopolamine nih.gov.

Genetic Regulation of Hyoscyamine Biosynthesis

The intricate regulation of hyoscyamine biosynthesis is orchestrated at multiple levels, including gene expression and post-translational modifications, often influenced by environmental cues.

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The expression of genes encoding key enzymes in the hyoscyamine biosynthetic pathway, such as Putrescine N-methyltransferase (PMT), Tropinone Reductase I (TR1), and Hyoscyamine 6β-hydroxylase (H6H), is subject to significant transcriptional control frontiersin.orgnih.govmdpi.comnih.govresearchgate.netmdpi.com. Various transcription factors (TFs), including members of the WRKY, MYB, AP2/ERF, bZIP, bHLH, and NAC families, are known to modulate the expression of these genes in response to developmental signals and environmental stimuli mdpi.com.

Post-translational regulation, while less detailed in current literature, can also impact enzyme activity and stability. For instance, the overexpression of specific genes, such as TR-I or H6H, has been shown to directly enhance the activity of the respective enzymes and consequently increase the accumulation of downstream products like tropine or scopolamine frontiersin.orgoup.comfrontiersin.org. Conversely, mutations or disruptions in these genes can lead to reduced alkaloid production or accumulation of precursor intermediates researchgate.netfrontiersin.org.

Influence of Elicitors (e.g., Methyl Jasmonate) on Gene Expression and Alkaloid Accumulation

Elicitors, such as methyl jasmonate (MJ), are known to significantly influence the biosynthesis and accumulation of tropane alkaloids nih.govmdpi.comnih.govresearchgate.netresearchgate.netmdpi.com. MJ, a plant hormone involved in stress responses, can modulate the expression of key biosynthetic genes, often in a tissue-specific and concentration-dependent manner.

Studies have shown that MJ treatment can lead to enhanced expression of genes encoding enzymes like PMT, TR1, and H6H, particularly in the roots, which are primary sites of alkaloid synthesis nih.govmdpi.comnih.govresearchgate.netresearchgate.net. For example, MJ has been observed to upregulate TR1 and H6H gene expression, leading to increased production of scopolamine and hyoscyamine nih.govmdpi.comnih.govresearchgate.netresearchgate.net. MJ can also enhance the activity of H6H, thereby promoting the conversion of hyoscyamine to scopolamine mdpi.com. However, the effects of MJ can be dose-dependent, with higher concentrations sometimes leading to adverse outcomes on alkaloid accumulation nih.govmdpi.comresearchgate.net.

Plant Sources and Biosynthetic Accumulation Research

Solanaceae Family as Primary Source of Hyoscyamine

The Solanaceae family is the principal botanical source of hyoscyamine, with several genera being particularly rich in this alkaloid. These include:

Hyoscyamus species: Commonly known as henbane, Hyoscyamus species, such as Hyoscyamus niger and Hyoscyamus reticulatus, are well-established sources of hyoscyamine and scopolamine wikipedia.orgaipublications.comresearchgate.netwikipedia.orgresearchgate.net.

Datura species: Plants like Datura stramonium (jimsonweed or devil's snare), Datura innoxia, and Datura metel are also significant producers of hyoscyamine, alongside scopolamine and atropine (B194438) wikipedia.orgnih.govacs.orgekb.egat.uaresearchgate.net.

Atropa species: Atropa belladonna (deadly nightshade) is another prominent member of the Solanaceae family that accumulates substantial amounts of hyoscyamine and scopolamine wikipedia.orgnih.govacs.org.

Duboisia species: Notably, Duboisia myoporoides (corkwood tree) is a commercially important source of tropane alkaloids, including hyoscyamine and scopolamine, particularly in Australia wikipedia.org.

Scopolia species: Genera like Scopolia also contain hyoscyamine nih.gov.

These plants synthesize hyoscyamine primarily in their root cells, from where it is translocated to the aerial parts wikipedia.org.

Quantitative Analysis of Hyoscyamine Accumulation Patterns in Various Plant Tissues

The concentration of hyoscyamine varies significantly across different plant tissues and developmental stages. Quantitative analyses have revealed distinct accumulation patterns:

Roots: Roots are generally considered the primary site of hyoscyamine biosynthesis. Studies on Hyoscyamus niger and Hyoscyamus reticulatus have shown high concentrations of hyoscyamine in root tissues wikipedia.orgaipublications.comresearchgate.net. For example, H. reticulatus roots from Turkey were reported to contain 0.056 ± 0.011% hyoscyamine researchgate.net.

Leaves: Leaves are often storage organs for hyoscyamine. In Datura stramonium, leaves of young plants showed high hyoscyamine content, with atropine (the racemic form) often being the predominant alkaloid at.ua. Hyoscyamus niger leaves also exhibit significant hyoscyamine levels aipublications.com.

Stems: Stems also contain hyoscyamine, though typically in lower concentrations compared to roots or leaves. In Datura stramonium, stems of young plants contained the highest quantities of both atropine and scopolamine at.ua.

Flowers and Seeds: While present, the concentrations in flowers and seeds can be more variable. In Hyoscyamus muticus, flowers and seeds contained moderate levels of hyoscyamine aipublications.com.

Table 1: Hyoscyamine Content in Different Plant Tissues (Representative Data)

| Plant Species | Tissue | Hyoscyamine Content (mg/g DW or %) | Reference |

| Hyoscyamus niger | Roots | 0.0139 μg/g (control) | plos.org |

| Hyoscyamus niger | Roots | 0.0344 μg/g (0.03% EMS treated) | plos.org |

| Hyoscyamus reticulatus | Leaves | 0.036 ± 0.004% | researchgate.net |

| Hyoscyamus reticulatus | Roots | 0.056 ± 0.011% | researchgate.net |

| Datura stramonium | Leaves | 4.09 mg/g (diploid) | jmp.ir |

| Datura stramonium | Leaves | 2.16 mg/g (tetraploid) | jmp.ir |

| Datura stramonium | Stems | 0.915 μg/mg | at.ua |

| Datura stramonium | Seeds | 0.384 μg/mg | at.ua |

| Hyoscyamus muticus | Leaves | ~1.39% | isciii.es |

| Hyoscyamus muticus | Roots | ~0.57% | isciii.es |

Note: Content values are presented as reported in the respective studies and may vary based on analytical methods, plant developmental stage, and environmental conditions.

Inter-species and Intra-species Variability in Hyoscyamine Content

Significant variability in hyoscyamine content exists not only between different species but also within populations of the same species.

Inter-species Variability: Different species within the Solanaceae family exhibit a wide range of hyoscyamine production. For instance, Hyoscyamus muticus has been reported to accumulate higher hyoscyamine amounts compared to Datura species in some studies, although this can also depend on cultivation methods and specific genotypes oup.com. Hyoscyamus reticulatus is noted for having a higher proportion of hyoscyamine compared to scopolamine, whereas other Hyoscyamus species like H. pusillus, H. niger, and H. kurdicus tend to have scopolamine as the predominant alkaloid researchgate.net.

Intra-species Variability: Within a single species, factors such as genetic makeup, geographical origin, environmental conditions (light, water, soil composition), and developmental stage can lead to considerable variations in hyoscyamine levels.

Genetic Factors: Polyploidization, for example, can alter alkaloid content. Induced tetraploid Datura innoxia plants showed a decrease in hyoscyamine content compared to diploid counterparts jmp.ir. Conversely, other studies suggest tetraploidy can enhance alkaloid production in Datura species ekb.eg. Genetic engineering, such as the overexpression of genes like pmt, has also been shown to increase hyoscyamine accumulation in transformed root cultures of Datura metel and Hyoscyamus muticus oup.com.

Environmental and Developmental Factors: Alkaloid content can peak at specific developmental stages. For Hyoscyamus muticus, maximal foliar scopolamine and hyoscyamine contents were reached at the onset of flowering and during full blooming, respectively, with less significant changes observed in roots nih.gov. Elicitation with compounds like methyl jasmonate or treatments like high-salt media can also modulate hyoscyamine accumulation researchgate.netisciii.es. Furthermore, geographical location can influence alkaloid levels, as seen in variations within Hyoscyamus species from different regions of Turkey researchgate.net.

Understanding this variability is crucial for optimizing the cultivation and extraction of hyoscyamine for medicinal purposes.

Molecular and Cellular Mechanisms of Hyoscyamine Action

Interaction with Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)

Muscarinic acetylcholine receptors are G protein-coupled receptors widely distributed throughout the body, particularly on the post-synaptic membranes of smooth muscle, cardiac muscle, and glandular tissues innervated by the parasympathetic nervous system nih.govmdpi.commedchemexpress.comwikipedia.org. They are also found in various regions of the central nervous system (CNS) nih.govdrugbank.comwikipedia.orgwikipedia.orgnih.govunict.it. Hyoscyamine's antagonism of these receptors inhibits parasympathetic activity, allowing sympathetic tone to become more dominant mdpi.comwikipedia.orgresearchgate.net.

Hyoscyamine (B1674123) acts as a competitive antagonist by binding to the same site on the mAChR as acetylcholine laphil.comnih.govdrugbank.com. This binding event prevents acetylcholine from activating the receptor and initiating its downstream signaling cascade. The antagonism is reversible, meaning that acetylcholine can still bind to the receptor if its concentration is sufficiently high to overcome the presence of hyoscyamine nih.gov. This mechanism underpins hyoscyamine's ability to reduce smooth muscle spasms, decrease glandular secretions, and influence heart rate laphil.comdrugbank.comunict.it.

The muscarinic receptor family comprises five subtypes: M1, M2, M3, M4, and M5 wikipedia.org. While some sources suggest hyoscyamine may have a particular affinity for the M2 subtype or even bind exclusively to it wikipedia.orgnih.gov, a more comprehensive view, supported by binding affinity data, indicates that hyoscyamine acts as a non-selective antagonist across all five mAChR subtypes drugbank.comwikipedia.orgresearchgate.netmdpi.comnih.govnih.govresearchgate.net. Research has provided specific binding affinity data (pKi values) for R-(+)-hyoscyamine, indicating significant affinity for all mAChR subtypes, with M3 showing a slightly lower but still substantial affinity compared to M1, M2, M4, and M5 targetmol.comtargetmol.com.

Table 1: Binding Affinities (pKi) of R-(+)-Hyoscyamine at Muscarinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Binding Affinity (pKi) |

| M1 | 8.67 |

| M2 | 8.51 |

| M3 | 7.46 |

| M4 | 8.56 |

| M5 | 8.53 |

Data derived from studies measuring [³H]NMS binding targetmol.comtargetmol.com. Higher pKi values indicate greater binding affinity.

The M1 receptor subtype is predominantly found in the central nervous system and exocrine glands wikipedia.org. Antagonism of M1 receptors within the CNS has been associated with cognitive impairment drugbank.comwikipedia.org. Hyoscyamine exhibits a high binding affinity for the M1 receptor, as indicated by its pKi value of 8.67 targetmol.comtargetmol.com.

M2 receptors are primarily located in the heart, specifically in the sinoatrial (SA) and atrioventricular (AV) nodes, as well as in smooth muscle drugbank.commdpi.comwikipedia.org. Blockade of M2 receptors in the cardiac system leads to an increase in heart rate and contractility drugbank.com. Hyoscyamine demonstrates a high binding affinity for M2 receptors, with a pKi of 8.51 targetmol.comtargetmol.com. Furthermore, the S-(-)-enantiomer of hyoscyamine has shown a higher affinity for M2 receptors compared to the R-(+) enantiomer semanticscholar.org.

The M3 receptor subtype is a key mediator of parasympathetic effects in smooth muscle tissues, including the gastrointestinal tract, urinary bladder, and airways, as well as in glandular tissues drugbank.commdpi.comwikipedia.orgpixorize.com. Antagonism of M3 receptors results in decreased smooth muscle contraction, leading to reduced peristalsis, bladder relaxation, and bronchodilation drugbank.com. Hyoscyamine has been identified as an antagonist of M3 receptors nih.govnih.govresearchgate.net and exhibits a binding affinity (pKi) of 7.46 for this subtype targetmol.comtargetmol.com.

M4 and M5 receptor subtypes are primarily located within the central nervous system drugbank.comwikipedia.org. Similar to M1 receptor antagonism, blockade of M4 and M5 receptors in the CNS can contribute to cognitive deficits drugbank.com. Hyoscyamine displays high binding affinities for both M4 (pKi 8.56) and M5 (pKi 8.53) receptors, underscoring its broad interaction profile with muscarinic receptor subtypes targetmol.comtargetmol.com.

Compound Name List:

Hyoscyamine

Acetylcholine (ACh)

Hyoscyamine sulphate

Hyoscine

Daturine

Arecoline

Methylcarbachol

Choline

4-DAMP

Pirenzepine

Benzatropine

Tiotropium

Ipratropium

Glycopyrrolate

Tropicamide

Homatropine

Talsaclidine

L-687,306

L-689,660

Zamifenacin

Darifenacin

NPC-14,695

VU10010

VU6000918

Aclidinium Bromide

AF-DX 384

Ambutonium bromide

Anethole trithione

SM 21

Rociverine

Receptor Subtype Selectivity and Binding Affinity Profiles of Hyoscyamine

Stereoselective Pharmacological Activity and Receptor Binding

The pharmacological activity of tropane (B1204802) alkaloids, including hyoscyamine, is significantly influenced by their stereochemistry. Hyoscyamine exists as two enantiomers: S-(-)-hyoscyamine (L-hyoscyamine) and R-(+)-hyoscyamine (D-hyoscyamine). The interaction of these enantiomers with muscarinic receptors differs considerably, leading to variations in their potency and efficacy.

S-(-)-Hyoscyamine (L-Hyoscyamine) as the Predominant Pharmacologically Active Isomer

L-hyoscyamine is the levorotatory enantiomer of hyoscyamine and is recognized as the primary pharmacologically active isomer responsible for the compound's anticholinergic effects targetmol.comdrugbank.comchemsrc.commedchemexpress.commedchemexpress.comfda.gov. It functions as a potent and competitive antagonist at muscarinic acetylcholine receptors medchemexpress.commedchemexpress.com. Studies indicate that L-hyoscyamine exhibits a significantly higher affinity for muscarinic receptors compared to its R-(+) counterpart, with estimates suggesting it is 30 to 300 times more potent mdpi.comsemanticscholar.org. For instance, in functional experiments on guinea-pig ileum, a 300-fold difference in affinity was observed between the two isomers semanticscholar.org. Similarly, on rat atrium, a 50-fold difference was noted semanticscholar.org. On Chinese Hamster Ovary (CHO) cells expressing M2 muscarinic receptors, L-hyoscyamine demonstrated 36 times higher affinity than the R-(+) enantiomer semanticscholar.org.

L-hyoscyamine acts as a non-selective antagonist, blocking the action of acetylcholine at all five muscarinic acetylcholine receptor subtypes (M1-M5) targetmol.comdrugbank.comwikipedia.orgnih.gov. This broad antagonism underlies its effects on various physiological systems, including the gastrointestinal tract, respiratory system, heart, and central nervous system drugbank.comwikipedia.org. In cellular assays, L-hyoscyamine has been shown to inhibit excitant-induced cyclic adenosine (B11128) monophosphate (cAMP) production with a reported EC50 of 7.8 nM in CHO cells targetmol.com. It also enhances cAMP synthesis stimulated by pilocarpine in murine cardiac membranes targetmol.com. Furthermore, L-hyoscyamine has been observed to block the constitutive activity of neuronal muscarinic receptors with greater potency than the R-(+) isomer semanticscholar.org.

R-(+)-Hyoscyamine (D-Hyoscyamine) and its Differential Cholinergic Modulation

The R-(+)-hyoscyamine isomer, also known as D-hyoscyamine, exhibits considerably lower affinity and potency for muscarinic acetylcholine receptors compared to L-hyoscyamine mdpi.comsemanticscholar.org. While L-hyoscyamine is the primary driver of anticholinergic activity, R-(+)-hyoscyamine plays a lesser role in this regard. However, R-(+)-hyoscyamine does demonstrate binding affinity across muscarinic receptor subtypes, with reported pKi values in binding assays.

| Muscarinic Receptor Subtype | R-(+)-Hyoscyamine pKi |

| M1 | 8.67 |

| M2 | 8.51 |

| M3 | 7.46 |

| M4 | 8.56 |

| M5 | 8.53 |

Source: targetmol.com

In certain contexts, R-(+)-hyoscyamine has been implicated in specific pharmacological activities distinct from broad muscarinic antagonism. For example, it has been reported to be responsible for the antinociceptive (pain-reducing) activity of atropine, whereas L-hyoscyamine was found to be devoid of this specific effect unifi.it. Additionally, R-(+)-hyoscyamine has been observed to increase acetylcholine (ACh) release from the rat cerebral cortex in vivo, suggesting a presynaptic mechanism of action unifi.it. In contrast to its reduced muscarinic antagonist potency, R-(+)-hyoscyamine has shown a 30-fold lower potency than L-hyoscyamine in blocking the constitutive inhibition of adenylyl cyclase by muscarinic receptors in cardiac membranes semanticscholar.org.

Modulation of Neurotransmitter Release and Cellular Signaling in Preclinical Models

Hyoscyamine's impact extends to the modulation of neurotransmitter release and various cellular signaling pathways, as evidenced in preclinical studies. As a non-selective muscarinic antagonist, it interferes with the feedback mechanisms involving acetylcholine, which often utilize presynaptic muscarinic autoreceptors to regulate further neurotransmitter release nih.govunifi.it. By blocking these autoreceptors, hyoscyamine can potentially disinhibit or enhance the release of acetylcholine in certain neuronal circuits unifi.itresearchgate.net.

For instance, a quaternary derivative of L-hyoscyamine, phenthonium, was found to enhance the spontaneous release of acetylcholine at the neuromuscular junction in preclinical models without affecting nerve-induced release or membrane depolarization researchgate.net. This facilitatory action was not attributed to antimuscarinic activity alone, suggesting potential interactions with other receptor systems, such as prejunctional nicotinic cholinoceptors researchgate.net.

Furthermore, hyoscyamine influences cellular signaling cascades. The adenylyl cyclase system in cardiac membranes is subject to continuous inhibitory control by constitutively active muscarinic receptors semanticscholar.org. Hyoscyamine, in a stereospecific manner, can block this constitutive inhibition, with L-hyoscyamine being significantly more potent than R-(+)-hyoscyamine in this regard semanticscholar.org. This interaction highlights how hyoscyamine's stereoisomers differentially modulate intracellular signaling pathways. Hyoscyamine's targeting of mAChRs places it within the broader context of G-protein-coupled receptor (GPCR) and neuronal signaling pathways chemsrc.commedchemexpress.com.

Structure Activity Relationship Sar and Derivative Research of Hyoscyamine

Elucidation of Hyoscyamine (B1674123) Structure-Activity Relationships

The anticholinergic activity of hyoscyamine is not attributed to a single feature but rather to the collective contribution of several key structural components. These include the bicyclic tropane (B1204802) core, the ester linkage, and the tropic acid moiety, with particular importance placed on stereochemistry.

The fundamental framework of hyoscyamine consists of a tropane ring, which is a bicyclic [3.2.1] amine. wikipedia.org This rigid structure serves as a scaffold, correctly positioning the other functional groups for optimal interaction with the receptor. The nitrogen atom within the tropane ring is typically protonated at physiological pH, forming a cationic head that is crucial for binding to an anionic site on the muscarinic receptor.

Essential for its anticholinergic properties is the esterification of the 3α-hydroxyl group of the tropane base (tropine) with tropic acid. uomustansiriyah.edu.iq The ester group itself, along with the atoms of the tropine (B42219) ring, are vital for the binding interaction. pharmaguideline.com

The tropic acid portion of the molecule contains two significant features: a phenyl ring and a hydroxyl group on the β-carbon of the side chain. The phenyl ring contributes to the binding through van der Waals or hydrophobic interactions with the receptor surface. The hydroxyl group is also a critical element for high potency, likely participating in hydrogen bonding with the receptor. pharmaguideline.com

Perhaps the most critical aspect of hyoscyamine's SAR is its stereochemistry. Hyoscyamine is the pure S-(-)-enantiomer of atropine (B194438). wikipedia.org This specific spatial arrangement is vital for its high affinity for muscarinic receptors. The corresponding R-(+)-isomer is significantly less potent, with some studies estimating the S-(-)-isomer to be 30 to 300 times more active. nih.gov This stereoselectivity highlights the precise geometric fit required for effective receptor antagonism. The lower stability of the S-(-)-isomer, which can readily racemize to form the 1:1 mixture known as atropine, is a key chemical characteristic. nih.gov

| Structural Feature | Importance for Activity | Interaction with Receptor |

|---|---|---|

| Tropane Ring (Bicyclic Amine) | High | Provides a rigid scaffold for optimal orientation of other functional groups. |

| Cationic Nitrogen Head | High | Forms an ionic bond with an anionic site on the muscarinic receptor. |

| Ester Linkage | High | Essential for binding; precise positioning of the acidic and basic moieties. |

| Phenyl Group (on Tropic Acid) | Moderate to High | Contributes to binding via hydrophobic or van der Waals interactions. |

| Hydroxyl Group (on Tropic Acid) | High | Participates in hydrogen bonding with the receptor, enhancing affinity. |

| S-(-)-Stereochemistry | Crucial | Ensures the correct three-dimensional orientation for a high-affinity fit with the receptor's binding site. |

Comparative SAR Studies with Atropine, Scopolamine (B1681570), and Other Analogues

Comparing the SAR of hyoscyamine with its close chemical relatives, such as atropine and scopolamine, further illuminates the structural determinants of activity. These comparisons reveal how subtle molecular modifications can lead to significant differences in pharmacological profiles.

Hyoscyamine vs. Atropine: The primary difference between hyoscyamine and atropine is stereochemical. Atropine is the racemic mixture of (±)-hyoscyamine. uomustansiriyah.edu.iq Since the anticholinergic activity resides almost exclusively in the S-(-)-isomer (hyoscyamine), atropine is essentially 50% as potent as pure hyoscyamine on a molar basis. wikipedia.orgdrugs.com The R-(+)-isomer does not contribute significantly to the antimuscarinic effect at therapeutic concentrations. nih.gov The isolation process of hyoscyamine from plant sources can often lead to racemization, resulting in the more stable atropine. mmsl.cz

Hyoscyamine vs. Scopolamine: Scopolamine (also known as hyoscine) differs from hyoscyamine by the presence of an epoxide bridge across the 6 and 7 carbons of the tropane ring. uomustansiriyah.edu.iqnih.gov This structural alteration has profound effects on its pharmacological properties. While both are potent anticholinergics, scopolamine exhibits more pronounced effects on the central nervous system (CNS), such as drowsiness and amnesia, compared to hyoscyamine. mmsl.cz This is attributed to the epoxide group, which may alter its ability to cross the blood-brain barrier and its interaction with receptor subtypes within the CNS. In terms of peripheral anticholinergic potency, hyoscyamine is slightly more potent than scopolamine. At comparable doses, scopolamine has about 92% of the antimuscarinic potency of atropine, while hyoscyamine has 98%. wikipedia.org

Other Analogues: The development of semi-synthetic and synthetic analogues has been driven by the desire to modify the activity profile of hyoscyamine, for instance, to reduce CNS side effects or prolong the duration of action.

Homatropine: This synthetic analogue has a mandelic acid moiety instead of tropic acid. The absence of the hydroxymethyl group on the side chain results in a significantly less potent anticholinergic agent, roughly one-tenth as potent as atropine.

Ipratropium Bromide: This is a quaternary ammonium (B1175870) derivative of atropine. The quaternization of the nitrogen atom limits its ability to cross the blood-brain barrier, thereby minimizing CNS side effects. pharmaguideline.com It is primarily used as a bronchodilator.

Phenthonium: A quaternary analogue of hyoscyamine, this compound also has limited CNS penetration. nih.gov

| Compound | Key Structural Difference from Hyoscyamine | Relative Anticholinergic Potency | Key Pharmacological Distinction |

|---|---|---|---|

| Atropine | Racemic mixture of S-(-)- and R-(+)-hyoscyamine | ~50% of hyoscyamine | Less potent due to the inactive R-(+)-isomer. nih.gov |

| Scopolamine | Contains a 6,7-epoxide ring | Slightly less potent than hyoscyamine | More pronounced central nervous system effects (e.g., sedation, amnesia). mmsl.cz |

| Homatropine | Ester of tropine and mandelic acid (lacks -CH2OH group) | Significantly less potent | Shorter duration of action and lower potency. |

| Ipratropium | Quaternary ammonium derivative | Potent, but peripherally restricted | Minimal CNS effects due to poor blood-brain barrier penetration. pharmaguideline.com |

Molecular Docking and Computational Approaches in SAR Analysis

Modern drug discovery and SAR analysis increasingly rely on computational methods to model the interactions between a ligand, like hyoscyamine, and its biological target. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies provide invaluable atomic-level insights into the binding process.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor. For hyoscyamine, docking studies with models of muscarinic acetylcholine (B1216132) receptors (M1-M5) can elucidate the specific interactions that stabilize the ligand-receptor complex. These models can confirm the importance of the key structural features identified through traditional SAR studies. For example, docking simulations can visualize the ionic bond between the protonated nitrogen of hyoscyamine and a conserved aspartate residue in the receptor's binding pocket. nih.gov They can also map the hydrogen bond formed by the hydroxyl group of the tropic acid moiety and the hydrophobic interactions of the phenyl ring with non-polar amino acid residues. researchgate.net By predicting the binding energy and pose, molecular docking helps rationalize the high affinity of the S-(-)-enantiomer and the lower affinity of the R-(+)-enantiomer.

3D-QSAR: Three-dimensional quantitative structure-activity relationship studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of a series of molecules with their biological activities. nih.govrutgers.edu In the context of hyoscyamine and its analogues, a 3D-QSAR model could be built using a training set of tropane alkaloids with known binding affinities.

CoMFA calculates steric and electrostatic fields around the aligned molecules and generates a statistical model that relates these fields to biological activity. The resulting contour maps highlight regions where bulky groups (steric bulk) or specific charge distributions (electrostatic potential) are favorable or unfavorable for activity.

CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov

For hyoscyamine analogues, these models can generate contour maps indicating, for instance, that a bulky, hydrophobic substituent on the phenyl ring might increase activity, or that an additional hydrogen bond donor near the ester group could be beneficial. frontiersin.org These computational models serve as powerful predictive tools, guiding the rational design of novel derivatives with potentially enhanced potency or selectivity for specific muscarinic receptor subtypes. researchgate.net

Preclinical Pharmacological Investigations of Hyoscyamine Sulphate

Animal Model Studies on Pharmacodynamics

Preclinical research employing animal models is fundamental to understanding the pharmacodynamic properties of hyoscyamine (B1674123) sulphate. These studies aim to characterize its mechanisms of action and its physiological effects on various biological systems before potential clinical application. Hyoscyamine sulphate functions as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors tmu.edu.cn. This antagonistic activity underlies its ability to inhibit parasympathetic nervous system functions across multiple organ systems, including the gastrointestinal tract and the central nervous system tmu.edu.cnkluniversity.insudps.org.

In Vivo Muscarinic Receptor Binding Assays in Animal Brain Tissues

While the general muscarinic receptor antagonist activity of hyoscyamine sulphate is well-established, specific in vivo muscarinic receptor binding assay data in animal brain tissues was not detailed in the provided search snippets. Such assays are crucial for quantifying the affinity and selectivity of hyoscyamine sulphate for different muscarinic receptor subtypes (M1-M5) within the central nervous system of various animal species. Understanding these binding characteristics in vivo helps predict its central nervous system effects and potential therapeutic or adverse outcomes.

In Vitro Pharmacological Assays on Isolated Tissues

In vitro pharmacological assays using isolated tissues or cellular preparations are instrumental in dissecting the direct actions of hyoscyamine sulphate at the molecular and cellular levels. Studies involving the effects of agonists and antagonists on isolated smooth muscle preparations, such as the guinea pig ileum, are standard methods for demonstrating anticholinergic activity kluniversity.insudps.orgparuluniversity.ac.in. Hyoscyamine sulphate, as a known muscarinic receptor antagonist, would be evaluated in such assays to quantify its ability to inhibit receptor-mediated contractions or other physiological responses in isolated tissues. These experiments help establish its potency and mechanism of action without the confounding systemic effects present in vivo.

Analysis of Muscular Contractions in Isolated Preparations

Preclinical studies have examined the influence of hyoscyamine on muscular contractions in isolated tissue preparations. Research has demonstrated that hyoscyamine can potentiate electrically evoked muscular contractions. Specifically, experiments involving isolated guinea-pig ileum and rat phrenic nerve-hemidiaphragm preparations showed a significant increase in contraction force.

| Preparation | Effect | Percentage Increase (Mean ± SD) | Citation |

| Isolated guinea-pig ileum | Potentiation of electrically evoked muscular contractions | 16.7 ± 3.6% | nih.gov |

| Rat phrenic nerve-hemidiaphragm | Potentiation of electrically evoked muscular contractions | 19.9 ± 3.2% | nih.gov |

These findings suggest that hyoscyamine can enhance neuromuscular transmission in specific isolated preparations, contributing to its antispasmodic effects.

Studies on Acetylcholine Release in Isolated Nerve-Muscle Preparations

Further investigations have explored the impact of hyoscyamine on the release of acetylcholine (ACh) in isolated nerve-muscle preparations. Studies have indicated that the dextro enantiomer, R-(+)-hyoscyamine, can increase acetylcholine release at concentrations that are insufficient to block muscarinic receptors. In vitro experiments utilizing rat phrenic nerve-hemidiaphragm preparations demonstrated a measurable increase in ACh release.

| Preparation | Effect | Increase Over Control Values (Mean ± SD) | Citation |

| Rat phrenic nerve-hemidiaphragm (in vitro) | Increase in acetylcholine release | 15.9 ± 2.1% | nih.gov |

This observed increase in acetylcholine release suggests a modulatory effect on cholinergic neurotransmission, distinct from its direct receptor blockade.

Preclinical Pharmacokinetic Profiles of Hyoscyamine in Animal Models

The pharmacokinetic profile of hyoscyamine and its sulfate (B86663) salt has been investigated in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for predicting its behavior in vivo and informing potential therapeutic applications.

Absorption and Distribution Patterns in Animal Tissues

Hyoscyamine sulfate is reported to be well absorbed, with rapid distribution throughout the body after administration pdr.netnih.govregionblekinge.sedrugs.comdrugs.com. Preclinical studies in mice using radiolabeled atropine (B194438) (DL-hyoscyamine) indicated that the compound achieved the highest radioactivity levels in the kidney, liver, intestine, and lungs, with the lowest levels detected in the brain europa.eu. There was also evidence suggesting an entero-hepatic circulation, which could delay the elimination of atropine and its metabolites europa.eu. Hyoscyamine sulfate has been shown to cross the blood-brain barrier and the placental barrier pdr.netnih.govregionblekinge.sedrugs.comdrugs.comdrugs.com.

Metabolic Pathways and Enzymatic Cleavage of Hyoscyamine in Animal Systems

In animal systems, hyoscyamine undergoes metabolism, though it is largely considered to be unmetabolized drugbank.com. The primary metabolic pathway involves hydrolysis, where a portion of hyoscyamine is cleaved into its constituent components: tropine (B42219) and tropic acid drugbank.compdr.netnih.govregionblekinge.sedrugs.comeuropa.eu. Some studies also indicate the formation of hyoscyamine glucuronide as a metabolic product pdr.netmedicaldialogues.in. The liver is identified as the primary site for these metabolic processes pdr.netmedicaldialogues.in.

Excretion Kinetics in Animal Models

The excretion of hyoscyamine predominantly occurs via the kidneys. The majority of the administered dose is excreted unchanged in the urine within the first 12 hours following administration nih.govregionblekinge.sedrugs.commedicaldialogues.in. Studies in sheep have provided specific excretion data, indicating that approximately 60% of the injected activity was excreted within 3 hours, and 95% was excreted by 60 hours europa.eu. The remaining portion of the drug is excreted as hydrolysis and conjugation products europa.eu.

Preclinical Pharmacokinetic Parameters in Sheep

| Species | Compound | Route | Tmax (minutes) | Cmax (ng/ml) | Elimination Half-life (hours) | AUC (ng·h/ml) | Citation |

| Ewes | Atropine sulphate | Intramuscular | 13.6 | 7.1 | 1.6 | 15.3 | europa.eu |

| Adult Sheep | DL-hyoscyamine (atropine) | Intramuscular | 8.4 | 2.9 times higher than L-hyoscyamine | 2.95 | 6 times higher than L-hyoscyamine | europa.eu |

| Adult Sheep | L-hyoscyamine | Intramuscular | 8.7 | - | 2.43 | - | europa.eu |

Note: AUC data for L-hyoscyamine was not explicitly provided in a comparable format to DL-hyoscyamine in the source.

Advanced Analytical Methodologies for Hyoscyamine Sulphate Research

Chromatographic Techniques for Quantitative and Qualitative Research Analysis

Chromatography stands as a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of chemical compounds. For hyoscyamine (B1674123) sulphate research, various chromatographic methods have been developed and optimized to handle complex samples and provide reliable results.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of hyoscyamine sulphate due to its versatility and high resolution. The method separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase pumped at high pressure.

Reversed-Phase HPLC (RP-HPLC) is the most common variant used for hyoscyamine analysis. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. A study detailed a method for the simultaneous determination of hyoscyamine, scopolamine (B1681570), 6β-hydroxyhyoscyamine, and apoatropine in plant root cultures using an RP-HPLC system with a C18 column. researchgate.net This method demonstrated good repeatability and recovery, with an absolute limit of detection for hyoscyamine of 0.6 ng. researchgate.net Another HPLC method utilizes a Primesep 200 mixed-mode column, which allows for separation through reverse-phase, cation exchange, and hydrophobic interactions, successfully separating hyoscyamine sulfate (B86663) from other compounds like benzoic acid. nih.govmedchemexpress.com

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, utilizes stationary phase particles of less than 2 µm in diameter. researchgate.net This allows for separations at higher pressures, resulting in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. researchgate.netnih.gov A simple and sensitive RP-UPLC method has been developed for the quantitative determination of the related compound atropine (B194438) sulphate, demonstrating the applicability of this advanced technique for tropane (B1204802) alkaloid analysis. mdpi.com

Detection in HPLC and UPLC systems is commonly achieved using UV absorbance detectors, with wavelengths around 220 nm often employed for hyoscyamine. nih.govnih.gov Fluorescence detection can also be used, offering enhanced sensitivity and selectivity, with typical excitation and emission wavelengths of 255 nm and 285 nm, respectively. nih.gov

Summary of HPLC Methods for Hyoscyamine Sulphate Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Buffer | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 (2) reversed-phase | Ion-pair reagent and triethanolamine free mobile phase | Not Specified | 0.6 ng | researchgate.net |

| HPLC | Primesep 200 (mixed-mode) | Acetonitrile / Water with TFA buffer | UV at 220 nm | Not Specified | nih.gov |

| HPLC | Primesep 200 (mixed-mode) | Acetonitrile (40%) with 0.1% H3PO4 buffer | UV at 270 nm | Not Specified | medchemexpress.com |

| LC | Novapak silica (7.5 cm) | Methanol / 1% aqueous 1-pentanesulfonic acid, sodium salt | UV at 220 nm & Fluorescence (Ex: 255 nm, Em: 285 nm) | Not Specified | nih.gov |

| RP-UPLC | C-18 Hiber HR Purospher Star (2 µm particle size) | Phosphate buffer:acetonitrile (87:13, v/v) | PDA at 210 nm | Not Specified | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique used for the identification and quantification of volatile and semi-volatile compounds like hyoscyamine. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification.

A validated capillary GC-MS method has been successfully used to determine the l-hyoscyamine content in the leaves and roots of Hyoscyamus reticulatus. This method demonstrated high linearity and sensitivity, with a limit of detection of 3.125 µg/mL and a limit of quantification of 6.25 µg/mL for l-hyoscyamine. The use of an ion trap detector in full scan mode allows for the collection of mass spectra that can be compared against spectral libraries for confident compound identification. Sample preparation for GC-MS analysis of tropane alkaloids often involves an extraction step using solvents such as a chloroform-methanol-ammonia mixture. researchgate.net

GC-MS Parameters for l-Hyoscyamine Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Chromatographic Column | Chrompack WCOT-Fused Silica CP-Sil 5CB capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) | |

| Mass Spectrometer | Varian Saturn 2000 with an ion trap detector | |

| Ionization Mode | Electron Impact (EI) at 70 eV | |

| Scan Range | 80-325 amu (full scan) | |

| Limit of Detection (LOD) | 3.125 µg/mL | |

| Limit of Quantification (LOQ) | 6.25 µg/mL |

Immunoassays for Hyoscyamine Detection and Stereoisomer Differentiation in Research Contexts

Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or antigen as a biorecognition agent. These methods are prized for their high sensitivity and specificity.

Radioimmunoassay (RIA) is a highly sensitive in vitro technique that uses radiolabeled molecules to measure the concentration of antigens. The fundamental principle is competitive binding, where a radioactive antigen (tracer) competes with a non-radioactive antigen from the sample for a limited number of antibody binding sites.

A specific and sensitive RIA has been developed for atropine (dl-hyoscyamine) and l-hyoscyamine. In this assay, antiserum was generated by immunizing rabbits with an immunogen created by coupling l-hyoscyamine to human serum albumin. Using ³H-atropine as the radioactive tracer, the assay can detect hyoscyamine concentrations as low as 9 nmol/L (2.5 ng/mL) in serum or plasma samples. The antibodies demonstrated high specificity, recognizing atropine and l-hyoscyamine equally well, while not cross-reacting with structurally similar compounds like homatropine and scopolamine or with hyoscyamine's hydrolysis products, tropine (B42219) and tropic acid. This specificity makes RIA a valuable tool for pharmacokinetic studies.

While RIA uses antibodies for detection, a radioreceptor assay utilizes specific cellular receptors as the binding agent. This technique is particularly useful for differentiating between stereoisomers that may have vastly different pharmacological activities. Hyoscyamine exists as two enantiomers: S-(-)-hyoscyamine (the levorotatory form) and R-(+)-hyoscyamine. nih.gov The S-(-)-enantiomer is the pharmacologically active component, acting as a competitive antagonist of muscarinic receptors. medchemexpress.com

A radioreceptor assay for hyoscyamine leverages this stereospecificity. The assay is typically performed in vitro using tissue homogenates containing muscarinic receptors and a radiolabeled antagonist, such as ³H-quinuclidinyl benzilate. The principle is competitive displacement: unlabeled hyoscyamine from a sample competes with the radiolabeled ligand for binding to the muscarinic receptors. The amount of radioactivity displaced is proportional to the concentration of the pharmacologically active S-(-)-hyoscyamine in the sample.

Studies have confirmed the stereospecific action, showing that the potency of R-(+)-hyoscyamine is 30-fold lower than that of the S-(-) enantiomer at the receptor. nih.gov By comparing the binding of the active S-(-)-hyoscyamine to the inactive R-(+)-hyoscyamine, researchers can distinguish specific receptor binding from non-specific binding, allowing for the precise quantification of the biologically relevant enantiomer.

Metabolic Engineering and Synthetic Biology for Hyoscyamine Production

Genetic Manipulation of Plant Biosynthesis Pathways for Enhanced Hyoscyamine (B1674123) Yield

The biosynthesis of hyoscyamine in plants is a complex, multi-step process involving several key enzymes. Genetic manipulation strategies focus on optimizing the activity and expression of these enzymes to increase the flux through the pathway and consequently boost hyoscyamine accumulation.

Overexpression of Key Biosynthetic Genes (e.g., H6H, PMT, TR)

Several enzymes have been identified as critical bottlenecks or rate-limiting steps in the tropane (B1204802) alkaloid (TA) biosynthetic pathway, making their genes prime targets for overexpression strategies.

Putrescine N-methyltransferase (PMT): This enzyme catalyzes the N-methylation of putrescine to N-methylputrescine, considered the first committed step in tropane alkaloid biosynthesis pnas.orgnih.govnih.gov. Overexpression of PMT has been explored to increase the substrate pool for downstream enzymes. For instance, PMT overexpression in Nicotiana sylvestris increased nicotine (B1678760) concentration, suggesting enhanced flux towards alkaloid pathways researchgate.net. Studies in Hyoscyamus niger also indicated that PMT plays a role in directing flux towards tropane alkaloids pnas.org.

Tropinone (B130398) Reductases (TR-I and TR-II): These enzymes are crucial for the reduction of tropinone, a central intermediate. TR-I converts tropinone to tropine (B42219), the direct precursor for hyoscyamine and scopolamine (B1681570), while TR-II produces pseudotropine, leading to calystegines mdpi.combiocyclopedia.comgenome.jp. Manipulating the expression of TR-I, in particular, is considered important for directing metabolic flow towards hyoscyamine and scopolamine nih.govnih.gov. Overexpression of the Scopolia lurida TR-I gene significantly promoted hyoscyamine and scopolamine production in hairy root cultures frontiersin.org.

Hyoscyamine 6β-hydroxylase (H6H): This enzyme is bifunctional, catalyzing the conversion of hyoscyamine to 6β-hydroxyhyoscyamine (anisodamine) and subsequently to scopolamine biocyclopedia.comrsc.orgontosight.aiscirp.orgresearchgate.net. While H6H is involved in scopolamine production, its overexpression can indirectly influence hyoscyamine levels by efficiently channeling it into downstream products, or, conversely, its targeted modification can lead to hyoscyamine accumulation by blocking scopolamine synthesis (discussed in 7.1.3). Studies have shown that overexpressing H6H in Atropa belladonna hairy root cultures led to a marked elevation in hyoscyamine production researchgate.net. Similarly, EMS mutagenesis targeting H6H in Hyoscyamus niger resulted in increased hyoscyamine accumulation plos.org.

Table 1: Impact of Key Gene Overexpression on Tropane Alkaloid Production

| Gene Overexpressed | Host System | Observed Effect on Hyoscyamine/Scopolamine Production | Reference(s) |

| PMT | Hyoscyamus niger | Contributes to flux towards TAs | pnas.org |

| TR-I | Scopolia lurida hairy roots | Promoted hyoscyamine and scopolamine production | frontiersin.org |

| H6H | Atropa belladonna roots | Marked elevation of hyoscyamine production | researchgate.net |

| PMT and H6H | Hyoscyamus niger hairy roots | Increased scopolamine production (e.g., 9-fold) | pnas.org |

| PMT, H6H | Hyoscyamus niger callus | Increased hyoscyamine and scopolamine accumulation | plos.org |

Gene Silencing Approaches to Redirect Metabolic Flux

Gene silencing techniques, such as RNA interference (RNAi) or antisense strategies, can be employed to reduce the expression of specific genes. This approach can be used to:

Block competing pathways: Silencing genes involved in the synthesis of other secondary metabolites that share precursors with hyoscyamine can redirect metabolic flux towards hyoscyamine production.

Prevent degradation or conversion: Silencing genes responsible for the breakdown or further conversion of hyoscyamine can lead to its accumulation. For example, silencing the hyoscyamine 6β-hydroxylase (H6H) gene can prevent the conversion of hyoscyamine to anisodamine (B1666042) and scopolamine, thereby increasing hyoscyamine levels nih.govfrontiersin.orgmdpi.com. Studies have shown that suppression of H6H in Atropa belladonna led to enhanced hyoscyamine accumulation frontiersin.orgmdpi.comresearchgate.net. Similarly, silencing of TR genes has been explored to redirect metabolic flux in tropane alkaloid metabolism researchgate.net.

Application of CRISPR/Cas9 System for Targeted Pathway Modification

The CRISPR/Cas9 system offers precise genome editing capabilities, allowing for targeted modifications of plant genes. This technology has been instrumental in enhancing hyoscyamine production by:

Disrupting downstream conversion: By precisely inactivating the hyoscyamine 6β-hydroxylase (H6H) gene using CRISPR/Cas9, researchers have successfully generated plants that accumulate higher levels of hyoscyamine while lacking its derivatives, anisodamine and scopolamine nih.govfrontiersin.orgmdpi.comresearchgate.netresearchgate.net. For instance, homozygous mutations in the AbH6H gene in Atropa belladonna resulted in significantly increased hyoscyamine production researchgate.netresearchgate.net. This strategy effectively redirects the metabolic flux from hyoscyamine towards its accumulation.

Modifying regulatory elements: CRISPR/Cas9 can also be used to target regulatory regions of genes involved in hyoscyamine biosynthesis, potentially leading to altered expression patterns and increased yields.

Table 2: CRISPR/Cas9 Applications for Hyoscyamine Production Enhancement

| Target Gene | Host System | Modification Strategy | Outcome | Reference(s) |

| AbH6H | Atropa belladonna | CRISPR/Cas9-mediated knockout | Increased hyoscyamine production; absence of anisodamine and scopolamine | nih.govfrontiersin.orgmdpi.comresearchgate.netresearchgate.net |

| AbH6H | Atropa belladonna | CRISPR/Cas9-mediated mutation | Enhanced hyoscyamine synthesis | researchgate.net |

Heterologous Production of Hyoscyamine in Microbial and Plant Systems

Beyond manipulating native plant pathways, heterologous production systems offer alternative routes to synthesize hyoscyamine, often with greater control and scalability.

De Novo Synthesis of Hyoscyamine in Yeast and Other Microbial Hosts

The engineering of microbial hosts, particularly Saccharomyces cerevisiae (baker's yeast), has emerged as a significant strategy for the de novo synthesis of complex plant natural products, including hyoscyamine and scopolamine acs.orgnih.govsci-hub.seantheia.biopnas.org. This approach involves introducing the entire biosynthetic pathway, comprising over 20 enzymes from various organisms, into the yeast chassis.

Key advancements in this area include:

Pathway Reconstruction: Researchers have successfully reconstructed the multi-step pathway from simple carbon sources and amino acids to hyoscyamine and scopolamine in yeast acs.orgnih.govsci-hub.se. This involved identifying missing enzymes, such as hyoscyamine dehydrogenase (HDH), and engineering protein trafficking and transporter systems to optimize enzyme activity and metabolite flow within the yeast cell acs.orgnih.govpnas.org.

Optimization of Titers: Initial efforts yielded low titers (30–80 µg/L) acs.org. However, subsequent optimizations, including the incorporation of heterologous transporters to improve intracellular routing and the reduction of endogenous enzymes that divert precursor pools, have significantly increased production. For instance, improvements of over 100-fold have been reported, reaching titers of 480 µg/L for hyoscyamine pnas.orgnih.gov. Yeast engineered for tropine production have achieved titers of 5.9 mg/L, serving as a robust foundation for downstream TA biosynthesis nih.gov.

Rapid Engineering: Tools like Twist Gene Fragments have been utilized for rapid screening and integration of pathway elements, accelerating the engineering workflow twistbioscience.com.

Table 3: Heterologous Production of Hyoscyamine in Engineered Yeast

| Host System | Engineering Strategy | Achieved Hyoscyamine Titer | Reference(s) |

| Saccharomyces cerevisiae | De novo pathway reconstruction (over 20 enzymes) | 30–80 µg/L | acs.org |

| Saccharomyces cerevisiae | Pathway reconstruction + heterologous transporters + strain optimization | 480 µg/L | pnas.orgnih.gov |

| Saccharomyces cerevisiae | Engineering for tropine production (precursor for hyoscyamine) | 5.9 mg/L | nih.gov |

Production in Nicotiana benthamiana and other Model Plant Systems

Model plant systems, such as Nicotiana benthamiana (tobacco), are also utilized for heterologous production and pathway elucidation. By co-expressing genes from TA-producing plants, researchers can reconstitute parts of or entire pathways in a heterologous plant host.

Pathway Elucidation and Production: The co-expression of 13 candidate TA biosynthesis genes from Anisodus luridus in Nicotiana benthamiana leaves confirmed their role in TA biosynthesis and led to the de novo synthesis of scopolamine mdpi.com. This demonstrates the potential of N. benthamiana as a platform for TA production via synthetic biology.

Gene Transfer Studies: Earlier work involved introducing genes for tropinone reductase I (TR I) and hyoscyamine 6β-hydroxylase (H6H) into Nicotiana tabacum (a close relative of N. benthamiana). When detached leaves of these transgenic plants were fed with hyoscyamine, the expected H6H reaction product was generated, validating the functionality of the transferred genes in a heterologous plant system nih.gov.

Compound List:

Hyoscyamine

Hyoscyamine sulphate

Scopolamine

Anisodamine (6β-hydroxyhyoscyamine)

Tropine

Tropinone

Putrescine

N-methylputrescine

Hyoscyamine aldehyde

Nicotine

Cocaine

Calystegines

Ethyl Methane Sulfonate (EMS)

Methyl Jasmonate (MJ)

Phenyllactic acid (PLA)

Squalene

Bioreactor Cultivation of Hairy Root Cultures for Scalable Alkaloid Synthesis

The production of hyoscyamine, a tropane alkaloid with significant pharmaceutical applications, has been extensively explored using plant in vitro systems, particularly hairy root cultures. These transformed root tissues, induced by Agrobacterium rhizogenes, offer advantages such as rapid growth, genetic stability, and the ability to produce secondary metabolites at levels comparable to or exceeding those in intact plants, without requiring plant hormones for growth nih.govfrontiersin.orgnih.govmdpi.com. The scaling up of these cultures in bioreactors is a critical step for industrial-scale production, addressing the limitations of low yields and environmental variability associated with field cultivation frontiersin.orgnih.govmdpi.com. Bioreactor cultivation allows for controlled environmental conditions, optimized nutrient supply, and efficient metabolite extraction, thereby enhancing productivity and making the process more economically viable.

Types of Bioreactors Employed

Various bioreactor configurations have been investigated and adapted for the cultivation of hairy roots to maximize biomass accumulation and alkaloid production. These include:

Stirred Tank Reactors (STRs): These are commonly used for hairy root cultures, often modified to reduce shear stress on the fragile root tissues. Modifications can include internal cages to segregate roots from the stirrer or specialized impellers nih.govfrontiersin.orgnih.govresearchgate.net. For instance, a modified STR achieved a production rate of 8.2 mg hyoscyamine per liter per day for Datura stramonium hairy roots researchgate.net.

Bubble-Column Bioreactors: These reactors utilize sparging to provide aeration and mixing. They have been employed for cultivating various hairy root cultures, including Hyoscyamus niger, yielding significant amounts of tropane alkaloids like hyoscyamine nih.govnih.govnih.gov.

Hybrid Bubble-Column/Spray Bioreactors: Combining features of both liquid-phase and gas-phase systems, these reactors have shown promise for improved alkaloid production and scalability nih.govnih.gov.

Nutrient Mist Reactors (NMRs): These systems deliver nutrients as a mist to the roots, which can be advantageous for gas-phase cultivation. Large-scale NMRs have been utilized for hairy root cultures, with a 500-L nutrient mist reactor reporting a 1% yield of hyoscyamine from Datura stramonium tudublin.ie.

Optimization Strategies for Enhanced Hyoscyamine Production

Several strategies are employed to optimize hyoscyamine production within bioreactor systems, including media composition, elicitation, and process parameter adjustments.

Media Optimization: The composition of the culture medium plays a crucial role. For example, modified Murashige and Skoog (MS) medium with specific concentrations of KNO₃, KH₂PO₄, and sucrose (B13894) has been suggested for optimal hyoscyamine production in Datura stramonium hairy roots nih.gov. Nitrogen sources, particularly nitrate (B79036) (NO₃⁻), have been shown to boost tropane alkaloid biosynthesis nih.gov.

Elicitation: The application of elicitors, which are compounds that trigger plant defense responses, can significantly enhance secondary metabolite accumulation. Various biotic and abiotic elicitors have been tested:

Abiotic Elicitors: Salicylic acid (SA) and acetylsalicylic acid (ASA) have been reported to increase hyoscyamine content in Datura stramonium hairy roots mdpi.com. Zinc oxide nanoparticles (ZnO NPs) used as an abiotic elicitor in a bubble column bioreactor increased hyoscyamine content in Hyoscyamus reticulatus hairy roots to 400 mg/kg of dry weight nih.gov. High salt concentrations, such as potassium chloride (KCl) and calcium chloride (CaCl₂), have also been used to stimulate hyoscyamine production in Datura species researchgate.net.

Biotic Elicitors: Chitosan and bacterial strains have been shown to enhance hyoscyamine production in other studies nih.gov.

Process Parameter Control:

pH: Adjusting the medium pH can influence alkaloid release. For Hyoscyamus niger hairy roots, a pH of 3 in a 1-liter fermentor resulted in the detection of 42 mg/L of hyoscyamine in the medium, compared to undetectable levels at pH 6, indicating enhanced release into the extracellular environment usu.edu.

Oxygen Mass Transfer: Improving oxygen supply is critical for hairy root growth and metabolite production. Techniques like microbubble dispersion have been used to enhance oxygen mass transfer in bioreactors usu.edu.

Research Findings and Yields

Hairy root cultures grown in bioreactors have consistently demonstrated improved hyoscyamine production compared to shake flask cultures nih.govfrontiersin.org. The specific yields and improvements are highly dependent on the plant species, the bioreactor design, and the optimization strategies employed.

Table 1: Bioreactor Cultivation of Hairy Roots for Hyoscyamine Production

| Bioreactor Type | Plant Species | Hyoscyamine Yield (Units) | Key Optimization/Finding | Reference |

| Stirred Tank Reactor (Modified) | Datura stramonium | 8.2 mg/L/day | Production rate achieved in a modified stirred tank reactor. | researchgate.net |

| Bubble-Column Reactor | Hyoscyamus niger | 1.6 mg/g dry wt | Higher concentration compared to shake flasks; specific yield for hyoscyamine. | nih.gov |

| Hybrid Bubble-Column/Spray Bioreactor | Hyoscyamus niger | 1.6 mg/g dry wt | Higher concentration compared to shake flasks; specific yield for hyoscyamine. | nih.gov |

| 1-liter Fermentor (pH 3) | Hyoscyamus niger | 42 mg/L (in medium) | pH adjustment to 3 enhanced hyoscyamine release into the medium. | usu.edu |

| Nutrient Mist Reactor (500-L) | Datura stramonium | 1% yield | Large-scale cultivation in a nutrient mist reactor. | tudublin.ie |

| Modified Stirred Tank (1.5 L) | Brugmansia candida | Superior yield vs. shake flasks | Superior process in biomass production and alkaloid yield compared to Erlenmeyer flasks. | frontiersin.org |

| Bubble Column Bioreactor | Hyoscyamus reticulatus L. | 400 mg/kg of DW (with 75 mg/L ZnO NPs, 72h) | ZnO NPs as an abiotic elicitor significantly enhanced hyoscyamine content. | nih.gov |

Table 2: Impact of Optimization Strategies on Hyoscyamine Production in Hairy Root Cultures (Bioreactor Context)

| Optimization Strategy/Treatment | Plant Species | Bioreactor Type (if specified) | Hyoscyamine Yield (Units) | Fold Increase (vs. Control) | Reference |

| Elicitation with ASA (100 µM) | Datura stramonium | Not specified | 19.74 mg/g DW | ~2.3-fold | mdpi.com |

| Elicitation with KCl (2 g/L) | D. tatula | Not specified | 16.978 mg/g DW (optimal) | 2.32-fold | researchgate.net |

| Elicitation with CaCl2 (2 g/L) | D. tatula | Not specified | 16.978 mg/g DW (optimal) | 2.07-fold | researchgate.net |

| pH adjustment to 3 | Hyoscyamus niger | 1-liter fermentor | 42 mg/L (in medium) | N/A | usu.edu |

| Elicitation with ZnO NPs (75 mg/L, 72h) | Hyoscyamus reticulatus L. | Bubble Column Bioreactor | 400 mg/kg of DW | 30.53-fold | nih.gov |

These findings underscore the potential of hairy root cultures in bioreactors, combined with strategic optimization, as a robust platform for the scalable and efficient production of hyoscyamine. Further research continues to refine bioreactor designs and explore novel elicitation and metabolic engineering approaches to maximize yields for industrial applications.

Ethnobotanical and Historical Perspectives in Hyoscyamine Research

Historical Documentation of Hyoscyamine-Containing Plants and Traditional Knowledge

The history of human interaction with hyoscyamine-containing plants is long and deeply embedded in traditional knowledge systems across various cultures. These plants, primarily from the Solanaceae family, have been utilized for millennia for medicinal, ritualistic, and nefarious purposes. nih.govnih.gov Historical records and traditional practices reveal a profound understanding of the potent effects of these botanicals, long before the isolation of hyoscyamine (B1674123) itself.

Plants such as Deadly Nightshade (Atropa belladonna), Henbane (Hyoscyamus niger), and various Datura species are prominent in historical and ethnobotanical literature. nih.govplos.orgwikipedia.org In ancient Egypt, extracts from Mandragora, another tropane (B1204802) alkaloid-containing plant, were reportedly added to beer. nih.gov The Ebers Papyrus, dating back to around 1500 BCE, mentions henbane for its medicinal properties. europeana.eu Ancient Greek physicians like Dioscorides and Pliny the Elder documented the use of henbane and deadly nightshade for their sedative and pain-relieving qualities. taylorandfrancis.comwikipedia.org Dioscorides, in the first century AD, recognized that wine of mandrake could serve as an anesthetic for surgery. wikipedia.org The Romans were also aware of their poisonous nature, with historical accounts suggesting that the empress Livia Drusilla may have used juice from Atropa belladonna berries in a plot to murder her husband, Emperor Augustus. wikipedia.orgencyclopedia.pub